molecular formula C18H14FN3O B5705183 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine

2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B5705183
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: HTAPNCFXGOAGCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is a high-purity chemical compound designed for research use in medicinal chemistry and drug discovery. This synthetic small molecule features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system known for its significant versatility in pharmaceutical development . The core structure is recognized as a strategic scaffold in combinatorial library design and is present in several commercial bioactive molecules . The specific substitution pattern of this derivative, featuring a 4-fluorophenyl group at position 3 and a furan-2-yl heteroaryl group at position 7, is engineered to explore structure-activity relationships (SAR) in the development of novel protein kinase inhibitors (PKIs) . Pyrazolo[1,5-a]pyrimidines have attracted considerable attention for their potent activity in targeted cancer therapy, acting as ATP-competitive inhibitors for kinases such as CK2, EGFR, B-Raf, and CDK2, which are critical regulators in cellular signalling pathways frequently disrupted in cancers . The presence of the furan ring is a noteworthy structural motif, as derivatives with a furan-2-yl substituent have demonstrated promising inhibitory effects on the viability of cancer cell lines in vitro . This compound is intended for use in non-clinical research applications only, including but not limited to: in vitro enzymatic assays, antiproliferative activity screening across human cancer cell lines, and molecular docking simulations to investigate binding modes with target proteins . It is supplied as a solid and must be handled by qualified laboratory personnel. 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

2-ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O/c1-2-14-17(12-5-7-13(19)8-6-12)18-20-10-9-15(22(18)21-14)16-4-3-11-23-16/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAPNCFXGOAGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Substitution with Ethyl and Fluorophenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Synthetic Methodologies and Precursor Reactions

The compound is synthesized via cyclocondensation between 5-amino-3-(4-fluorophenyl)-1H-pyrazole and a furan-containing enaminone or chalcone derivative under oxidative conditions (K₂S₂O₈, H₂O, 80°C) . Key steps include:

  • Michael addition of the pyrazole amine to the enaminone.

  • Intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core.

  • Electrophilic substitution at position 3, though in this case, the 4-fluorophenyl group occupies this site, necessitating pre-functionalization.

Electrophilic Substitution and Halogenation

While position 3 is blocked, halogenation at other positions is feasible. For example, 7-(furan-2-yl) derivatives undergo bromination at position 5 under mild conditions (NaBr, K₂S₂O₈, H₂O, 80°C) :

ReagentPositionYield (%)Product
NaBr/K₂S₂O₈585–955-bromo-7-(furan-2-yl) derivative

1H NMR data for brominated analogs show characteristic downfield shifts for H-6 (δ 8.44–8.55 ppm) and H-2 (δ 6.63–6.87 ppm) .

Cross-Coupling Reactions

The furan-2-yl group at position 7 enables Sonogashira coupling with terminal alkynes (e.g., phenylethynylmagnesium bromide) under Pd catalysis :

SubstrateCoupling PartnerCatalystYield (%)Product
7-(furan-2-yl) derivativePhenylethynylmagnesium BrPd(PPh₃)₄787-(furan-2-yl)-3-(phenylethynyl) analog

13C NMR confirms alkyne incorporation (δ 85–95 ppm for sp-hybridized carbons) .

Oxidation and Ring-Opening Reactions

The furan ring is susceptible to oxidative cleavage with mCPBA (meta-chloroperbenzoic acid), generating a diketone intermediate . Subsequent reactions with nucleophiles (e.g., amines) yield functionalized derivatives:

Oxidizing AgentProductFurther ReactionFinal Product
mCPBA7-(2,5-diketone) derivativeAniline7-(2,5-diamino) derivative

IR spectra of oxidized products show loss of furan C–O–C stretches (~1,015 cm⁻¹) and new carbonyl peaks (~1,710 cm⁻¹) .

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in SNAr reactions with strong nucleophiles (e.g., NaN₃, CuI, DMF, 120°C) :

NucleophileConditionsYield (%)Product
NaN₃CuI, DMF, 120°C653-(4-azidophenyl) derivative

19F NMR confirms fluorine displacement (δ −115 ppm loss) .

Structural and Regioselectivity Insights

  • X-ray diffraction of analogs reveals planar pyrazolo[1,5-a]pyrimidine cores with dihedral angles <10° between aryl substituents .

  • Hammett analysis indicates electron-withdrawing groups (e.g., 4-fluorophenyl) enhance electrophilicity at position 5 (σₚ = +0.06) .

Reaction Optimization Data

Comparative yields under varying conditions for key transformations:

Reaction TypeSolventTemp (°C)Time (h)Yield (%)
Sonogashira couplingTHF801278
SNAr with NaN₃DMF1202465
BrominationH₂O80692

Limitations and Unreported Reactivity

  • Diels-Alder reactivity of the furan ring remains unexplored in pyrazolo[1,5-a]pyrimidine systems.

  • Enantioselective functionalization at position 2 (ethyl group) has not been documented.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial activity against various pathogens. Specifically, derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment . The inhibition of mycobacterial ATP synthase by these compounds highlights their role in combating resistant strains.

Anticancer Activity

Compounds within the pyrazolo[1,5-a]pyrimidine class have been investigated for anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Neurological Applications

Some derivatives have been explored as ligands for GABA receptors, indicating potential use in treating neurological disorders . The modulation of neurotransmitter systems could provide therapeutic avenues for conditions such as anxiety and epilepsy.

Case Study 1: Antitubercular Activity

A study published in MDPI demonstrated that specific derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and tested against Mycobacterium tuberculosis. The results indicated significant inhibitory effects on bacterial growth, suggesting a promising pathway for developing new antitubercular agents .

Case Study 2: Anticancer Mechanisms

In another investigation, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. The findings revealed that certain compounds effectively inhibited tumor growth by inducing cell cycle arrest and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeResult SummaryReference
AntimicrobialMycobacterium tuberculosisSignificant inhibition observed
AnticancerVarious cancer cell linesInduced apoptosis and inhibited growth
NeurologicalGABA receptorsPotential modulation effects noted

Wirkmechanismus

The mechanism of action of 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes related to disease progression or cellular function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural variations among related compounds are summarized in Table 1 :

Compound Name/ID Position 2 Position 3 Position 7 Key Applications Reference
Target Compound Ethyl 4-Fluorophenyl Furan-2-yl Under investigation N/A
F-DPA () Diethylacetamide 4-Fluorophenyl 5,7-Dimethyl Radiotracer imaging
DPA-714 () Diethylacetamide 4-(2-Fluoroethoxy)phenyl 5,7-Dimethyl Neuroinflammation imaging
Almansa et al. COX-2 Inhibitor () Methylsulfonyl 4-Fluorophenyl 6,7-Dimethyl COX-2 inhibition (IC₅₀ = 0.012 µM)
7-(Furan-2-yl) Derivative () Anilinyl 3-Carbonitrile Furan-2-yl Kinase inhibition (CDK2/TRKA)
Antitumor Compound 9 () Phenylamino 4-Chlorophenyl 4-Chlorophenyl MCF-7/HepG2 inhibition (IC₅₀ = 63.2 µM)

Key Observations :

  • Position 2: Ethyl or small alkyl groups (e.g., in F-DPA) improve lipophilicity, whereas bulkier substituents like anilinyl () or phenylamino () enhance target binding .
  • Position 3 : The 4-fluorophenyl group is a common motif, offering metabolic resistance and electronic effects critical for enzyme inhibition (e.g., COX-2 selectivity in ) .
  • Position 7 : Furan-2-yl (as in the target compound) and other heterocycles (e.g., thiophene in ) modulate solubility and interaction with hydrophobic pockets in proteins .

Antitumor Activity :

  • The target compound’s furan substituent may enhance DNA intercalation or kinase inhibition compared to 7-aryl derivatives like Compound 9 (IC₅₀ = 63.2 µM against MCF-7), where a 4-chlorophenyl group at position 7 limits solubility .
  • Compound 6i (), which shares the 7-(furan-2-yl) group, showed potent dual CDK2/TRKA kinase inhibition, suggesting the furan moiety’s role in targeting ATP-binding domains .

Antimicrobial Activity :

  • Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 7-aryl groups () exhibited anti-mycobacterial activity (MIC < 1 µg/mL), highlighting the fluorine atom’s contribution to membrane penetration .

Enzyme Inhibition :

Physicochemical Properties
  • Lipophilicity : The 4-fluorophenyl and ethyl groups increase logP compared to morpholine-substituted derivatives (), favoring blood-brain barrier penetration .
  • Solubility : The furan-2-yl group may reduce aqueous solubility relative to polar substituents like morpholin-4-yl (), necessitating formulation optimization .

Biologische Aktivität

2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is C13H12FN3OC_{13}H_{12}FN_3O with a molecular weight of approximately 245.25 g/mol. Its structure features a pyrazolo-pyrimidine core, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₂FN₃O
Molecular Weight245.25 g/mol
CAS Number1030481-85-6

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values ranging from 0.01 to 10 µM depending on the specific derivative and cell type tested .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has also been explored. In vitro studies demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specific derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac . A notable finding was the selectivity towards COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes associated with disease pathways. For example, it has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity, which is crucial in cancer progression . This inhibition could lead to reduced tumor growth and metastasis.

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is essential for optimizing its biological activity. Modifications at the furan and phenyl rings have been shown to influence potency and selectivity towards target enzymes. For instance:

  • Substitution on the furan ring : Variations in substituents can enhance lipophilicity and improve cellular uptake.
  • Fluorination : The presence of fluorine in the phenyl ring has been linked to increased binding affinity to target proteins due to enhanced electron-withdrawing properties .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on Anticancer Activity : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound .
  • In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of a related pyrazolo derivative. The results showed significant reduction in edema and inflammatory markers when treated with the compound .
  • EGFR Inhibition : A study demonstrated that specific derivatives exhibited potent EGFR inhibitory activity, leading to reduced proliferation in EGFR-dependent cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The compound can be synthesized via cyclization of 1H-pyrazole-5-amine precursors with appropriate diketones or enaminones. For example, reacting 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine with 2-furyl-substituted β-diketones under reflux in acetic acid or ethanol yields the pyrazolo[1,5-a]pyrimidine core. Optimized conditions (e.g., solvent choice, temperature, and catalyst) are critical; yields typically range from 60–85% after purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., furan C(7) integration at δ 6.3–7.1 ppm for protons; ethyl group signals at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C18H15FN4O: expected m/z 322.12) .
  • HPLC : Ensure >95% purity using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., B-Raf) using fluorescence-based ATP-binding assays (IC50 determination) .
  • Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition via prostaglandin E2 (PGE2) ELISA in RAW 264.7 macrophages .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can regioselective functionalization at C(3) or C(7) be achieved to modify bioactivity?

  • Methodological Answer :

  • Halogenation : Use hypervalent iodine reagents (e.g., PhI(OAc)2 with KI/KBr) for regioselective C(3) iodination (83–95% yields). Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance reactivity .
  • Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling at C(7) using Pd(PPh3)4 and furan-2-ylboronic acid .

Q. What computational strategies predict binding affinity to therapeutic targets like kinases?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 4XV2 for B-Raf). Focus on hydrophobic interactions with the ethyl group and hydrogen bonding via the pyrimidine N(1) .
  • QSAR Modeling : Corrogate substituent electronegativity (e.g., 4-fluorophenyl) with inhibitory activity using Gaussian-based DFT calculations for charge distribution analysis .

Q. How do structural variations impact pharmacokinetics in vivo?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., human liver microsomes with LC-MS quantification). The furan moiety may increase susceptibility to CYP3A4 oxidation, requiring prodrug strategies .
  • Biodistribution : Radiolabel the compound (e.g., 18F at the ethyl group) for PET imaging in murine models to evaluate tumor uptake and clearance rates .

Q. What strategies resolve contradictions in SAR studies for pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :

  • Systematic Substituent Scanning : Synthesize derivatives with incremental changes (e.g., replacing 4-fluorophenyl with 4-Cl or 4-OMe) to isolate electronic vs. steric effects .
  • Crystallography : Resolve X-ray structures of target-bound complexes (e.g., kinase-inhibitor co-crystals) to identify critical binding motifs (e.g., trifluoromethyl groups enhancing hydrophobic contacts) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.